Product packaging for Bis(2-aminoethyl) hydrogen phosphate(Cat. No.:CAS No. 6094-81-1)

Bis(2-aminoethyl) hydrogen phosphate

Cat. No.: B1265728
CAS No.: 6094-81-1
M. Wt: 184.13 g/mol
InChI Key: UZKVIEIYYUANJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1) is a high-purity chemical compound supplied for research applications. This organophosphate features hetero-functionality, with both amino and phosphate groups, making it a valuable building block and linker in various scientific fields . In biomedical research, studies on related monophosphoesters, such as 2-aminoethyl dihydrogen phosphate (2-AEH2P), have demonstrated significant synergistic and pro-apoptotic effects in in vitro cancer models . Specifically, when combined with drugs like Paclitaxel or Simvastatin, these compounds show potential in modulating cell metabolism and inducing programmed cell death in tumor cells, indicating a promising avenue for adjuvant therapy development . Its role as a versatile linker also extends to bioconjugation, where it can functionalize surfaces like metals and ceramics for further modification with bioactive molecules . Furthermore, its properties are exploited in other industrial areas, such as in cosmetics for promoting fibroblast proliferation and in materials science as a flame retardant for fibers . For analytical purposes, this compound can be separated and analyzed using a reverse-phase HPLC method, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . The method is scalable and suitable for preparative isolation or pharmacokinetic studies. Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13N2O4P B1265728 Bis(2-aminoethyl) hydrogen phosphate CAS No. 6094-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-aminoethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVIEIYYUANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209766
Record name Bis(2-aminoethyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-81-1
Record name Ethanol, 2-amino-, hydrogen phosphate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-aminoethyl) hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-aminoethyl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-aminoethyl) hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Methodologies for Chemical Synthesis and Derivatization

Chemical Synthesis Protocols for Bis(2-aminoethyl) hydrogen phosphate (B84403)

The chemical synthesis of bis(2-aminoethyl) hydrogen phosphate requires careful control of reaction conditions to ensure the selective phosphorylation of the hydroxyl groups of two 2-aminoethanol molecules and their linkage via a central phosphate group.

The phosphorylation of 2-aminoethanol to form this compound is a critical step that can be achieved using various phosphorylating agents. A common and effective reagent for this transformation is phosphorus oxychloride (POCl3). The reaction proceeds by the nucleophilic attack of the hydroxyl group of 2-aminoethanol on the phosphorus center of POCl3.

To achieve the desired bis-substitution and avoid the formation of byproducts, optimization of several reaction parameters is crucial. These parameters include stoichiometry, temperature, solvent, and the use of a base. The molar ratio of 2-aminoethanol to POCl3 is a key factor; a ratio of at least 2:1 is necessary for the formation of the bis-substituted product. However, an excess of 2-aminoethanol may be used to drive the reaction to completion.

The reaction is typically carried out at low temperatures, often starting at 0°C, to control the reactivity of POCl3 and minimize side reactions. A non-protic solvent is generally preferred to prevent unwanted reactions with the phosphorylating agent. The presence of a tertiary amine base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the amino groups of 2-aminoethanol and facilitating the phosphorylation reaction.

A general synthetic scheme can be represented as follows:

2 HOCH₂CH₂NH₂ + POCl₃ + 3 R₃N → (H₂NCH₂CH₂O)₂PO(OH) + 3 R₃N·HCl

Subsequent hydrolysis of the initial product is necessary to yield the final this compound. Purification is typically achieved through crystallization or chromatographic techniques.

Table 1: Key Parameters for Optimization of Phosphorylation Reactions

ParameterConditionRationale
Phosphorylating Agent Phosphorus oxychloride (POCl₃)High reactivity and commercial availability.
Stoichiometry 2-aminoethanol:POCl₃ ≥ 2:1Ensures formation of the bis-substituted product.
Temperature 0°C to room temperatureControls reaction rate and minimizes side reactions.
Solvent Anhydrous non-protic solvents (e.g., dichloromethane, acetonitrile)Prevents reaction with the phosphorylating agent.
Base Tertiary amines (e.g., triethylamine, pyridine)Neutralizes HCl byproduct and prevents amine protonation.

Solid-phase synthesis offers a powerful platform for the preparation of analogues of this compound, allowing for the systematic modification of the molecule's structure. In a typical solid-phase approach, a protected form of 2-aminoethanol is first attached to a solid support, such as a polystyrene resin. The protecting group on the amino function, for example, a fluorenylmethyloxycarbonyl (Fmoc) group, prevents its participation in unintended side reactions.

Once the protected 2-aminoethanol is anchored to the resin, the phosphorylation reaction can be carried out. A suitable phosphorylating agent is introduced to react with the free hydroxyl group. After the initial phosphorylation, a second, different amino alcohol can be introduced to create asymmetrical analogues. This iterative process allows for the construction of a library of related compounds with diverse functionalities.

Following the completion of the synthesis on the solid support, the final product is cleaved from the resin, and all protecting groups are removed in a final deprotection step. This methodology facilitates purification, as reagents and byproducts can be easily washed away from the resin-bound product.

Enzymatic and Biocatalytic Routes for Production

Enzymatic and biocatalytic methods present an attractive alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions.

The biosynthesis of phosphatidylethanolamine (B1630911) in biological systems involves the phosphorylation of ethanolamine (B43304) as a key step. This reaction is catalyzed by the enzyme ethanolamine kinase. nih.gov This kinase utilizes adenosine triphosphate (ATP) as a phosphate donor to specifically phosphorylate the hydroxyl group of ethanolamine, forming phosphoethanolamine. nih.gov

While ethanolamine kinase typically produces the mono-phosphorylated product, the principles of enzyme catalysis could be harnessed for the synthesis of this compound. This could potentially be achieved through enzyme engineering to alter the substrate specificity and catalytic mechanism of a suitable kinase or phosphatase. For instance, non-specific acid phosphatases have been shown to catalyze the phosphorylation of various alcohols using an inexpensive phosphate donor like pyrophosphate. researchgate.net

Table 2: Comparison of Chemical and Enzymatic Phosphorylation

FeatureChemical SynthesisEnzymatic Synthesis
Reagents Often harsh (e.g., POCl₃)Mild (e.g., ATP, pyrophosphate)
Conditions Low temperatures, anhydrous solventsAqueous environment, physiological pH and temperature
Selectivity Can be challenging to controlHigh chemo-, regio-, and stereoselectivity
Byproducts Stoichiometric amounts of saltMinimal, often biodegradable
Scalability Well-established for large scaleCan be limited by enzyme cost and stability

While a natural biosynthetic pathway for this compound has not been identified, microorganisms are known to produce a wide array of phosphorylated metabolites. The microbial degradation of 2-aminoethylphosphonate, a related compound, is well-documented, indicating that bacteria possess the enzymatic machinery to process amino-phosphorylated molecules. nih.govacs.org

Hypothetically, a microbial fermentation process for the production of this compound could be developed through metabolic engineering. This would involve the introduction of a heterologous gene encoding an enzyme capable of catalyzing the desired phosphorylation reaction into a suitable microbial host. The host organism would be cultured in a fermentation medium rich in 2-aminoethanol, which would be converted into the target product. This approach could offer a sustainable and environmentally friendly production route.

Design and Synthesis of Functionalized Derivatives and Conjugates

The primary amino groups of this compound serve as versatile handles for the synthesis of functionalized derivatives and conjugates. These modifications can be used to attach a wide range of molecules, including fluorescent dyes, polymers, and bioactive compounds.

The selective functionalization of the amino groups can be achieved using a variety of standard amine-reactive chemistries. For example, acylation with activated esters or acid chlorides can be used to introduce new functional groups. Reductive amination with aldehydes or ketones provides another route to derivatization.

The design of these derivatives is guided by the intended application. For instance, conjugation to a fluorescent probe would enable the use of this compound in bioimaging studies. Attachment to a polymer backbone could lead to the development of novel biomaterials with specific properties. Furthermore, the phosphate moiety itself can be used as a point of attachment or to impart specific solubility or binding properties to the resulting conjugate. Careful consideration of the reaction conditions is necessary to ensure that the phosphate group remains intact during the derivatization process.

Synthesis of Metal-Coordination Complexes (e.g., Zinc this compound Tetrahydrate, Calcium this compound)

The synthesis of metal-coordinated phosphate compounds is a significant area of materials science, often employing precipitation and hydrothermal methods to produce crystalline structures. While specific literature detailing the synthesis of Zinc this compound Tetrahydrate and Calcium this compound is not extensively available, general and well-established methods for preparing zinc and calcium phosphates provide a foundational understanding of the probable synthetic routes.

These methods typically involve the controlled reaction of soluble metal salts with a phosphate source in an aqueous medium. The pH, temperature, and concentration of reactants are critical parameters that influence the stoichiometry and crystallinity of the final product. For instance, the synthesis of nano-sized zinc phosphate powders can be achieved through conventional precipitation using zinc chloride and potassium dihydrogen phosphate, with ammonia solution as a precipitating agent austinpublishinggroup.com. Similarly, calcium phosphate with a hydroxyapatite structure can be synthesized via a continuous precipitation method using calcium nitrate and monobasic ammonium (B1175870) dihydrogen-phosphate at room temperature scielo.org.mx.

The incorporation of the bis(2-aminoethyl) ligand would likely involve its introduction into the reaction mixture, where the amino groups can coordinate with the metal center, influencing the crystal structure and properties of the resulting complex.

Table 1: General Methodologies for Metal Phosphate Synthesis

Metal Phosphate Precursors Method Key Conditions Reference
Zinc Phosphate Zinc Chloride, Potassium Dihydrogen Phosphate Conventional & Sonochemical Precipitation Use of ammonia solution as precipitating agent; Sonochemical method reduces reaction time and improves crystallinity. austinpublishinggroup.com
Calcium Phosphate Calcium Nitrate Tetrahydrate, Monobasic Ammonium Dihydrogen-Phosphate Continuous Precipitation Ca/P molar ratio of 1.67; Reaction at room temperature under vigorous stirring. scielo.org.mx

| Zinc Phosphate | Zinc Oxide, Phosphoric Acid | Aqueous Treatment | Reaction temperature of 70-80°C in the presence of metallic zinc. | google.com |

This table summarizes general synthesis strategies for related metal phosphates, providing a basis for the potential synthesis of the specified aminoethyl complexes.

Preparation of Lipid-Conjugated this compound (e.g., Octadecyl, Octyl, Tetradecyl Phosphate Derivatives)

The conjugation of lipid moieties to this compound creates amphiphilic molecules with potential applications in drug delivery and material science. One such derivative is bis-(2-Aminoethyl) octyl phosphate, a compound that incorporates an eight-carbon alkyl (octyl) chain .

The synthesis of such lipid-conjugated derivatives can be approached through established organophosphorus chemistry. A general method involves the reaction of a phosphorus reagent, such as phosphorus oxychloride (POCl₃), with the corresponding long-chain alcohol (e.g., octanol, tetradecanol, or octadecanol). This is followed by a subsequent reaction with 2-aminoethanol to introduce the aminoethyl groups. A Chinese patent describing the preparation of a structurally similar compound, bis(2-ethylhexyl) phosphate, outlines a process where phosphorus oxychloride is reacted with 2-ethylhexanol in the presence of a catalyst, followed by neutralization and purification steps google.com. This methodology illustrates a viable pathway for the synthesis of various alkyl phosphate derivatives.

Table 2: Properties of Bis-(2-Aminoethyl) octyl phosphate

Property Value
CAS Number 85508-13-0
Molecular Formula C₁₂H₂₉N₂O₄P
Molecular Weight 296.34 g/mol

| SMILES String | CCCCCCCCOP(=O)(OCCN)OCCN |

Data sourced from BOC Sciences .

This synthetic approach allows for the systematic variation of the lipid chain length, enabling the fine-tuning of the compound's hydrophobic-lipophilic balance for specific applications.

Development of Biocompatible Polymers Incorporating Phosphorylethanolamine Moieties

The development of biocompatible materials is a cornerstone of modern biomedical engineering. Polymers that mimic the structure of phospholipids (B1166683) found in cell membranes are of particular interest due to their excellent biocompatibility. Phosphorylethanolamine (PE) is a key polar head group in natural phospholipids researchgate.net. Incorporating PE moieties into synthetic polymers can impart biomimetic properties, reducing protein adsorption and improving interactions with biological systems.

One advanced methodology involves the design and synthesis of bifunctional phospholipid conjugates that contain both a polymerizable group (e.g., acrylate) and a phosphorylethanolamine head group nih.gov. These monomers can then be used to create multifunctional, substrate-supported phospholipid films that are stabilized through in-situ copolymerization nih.gov. This approach allows for the creation of robust, biocompatible surfaces on medical devices.

Another powerful technique is the Ring-Opening Polymerization (ROP) of cyclic phosphate monomers. This method provides a controlled route to synthesize main-chain polyphosphoesters, which are analogues of natural nucleic and teichoic acids mdpi.com. The resulting polymers are often biodegradable and biocompatible. By carefully designing the cyclic monomers, phosphorylethanolamine-like side chains can be incorporated into the polymer structure. The synthesis of polymers with phospholipid structures has been a subject of research for decades, with early work focusing on the cross-linking of diacetylene-containing phospholipids to form stable, colored polymers for membrane studies nih.gov.

Table 3: Methodologies for Phosphorylethanolamine Polymer Synthesis

Methodology Monomer Type Polymerization Technique Key Feature
Lipid Monomer Polymerization Acrylate-functionalized Phosphatidylethanolamine Photopolymerization Creates cross-linked, stable biomimetic films. nih.gov
Ring-Opening Polymerization (ROP) Cyclic Phosphate Esters Catalytic ROP Produces biodegradable polyphosphoesters with controlled structures. mdpi.com

| Diacetylene Polymerization | Diacetylene-containing Phospholipids | UV Irradiation | Forms conjugated polymer backbones within lipid assemblies. nih.gov |

These synthetic strategies are pivotal in creating advanced biocompatible materials, where the incorporation of phosphorylethanolamine moieties plays a crucial role in mimicking the natural cell surface and enhancing performance in biological environments.

Comprehensive Elucidation of Biochemical and Cellular Functions

Central Role in Phospholipid Metabolism

Bis(2-aminoethyl) hydrogen phosphate (B84403), also known as 2-aminoethyl dihydrogen phosphate (2-AEH2P), is a monophosphoester that is implicated in the turnover and synthesis of membrane phospholipids (B1166683). archbreastcancer.com As a phospholipid analog, its structure allows it to participate in various metabolic pathways that are central to the formation and maintenance of cellular membranes. davidpublisher.com

Precursor in Sphingomyelin (B164518) Biosynthesis and its Impact on Membrane Biogenesis and Dynamics

While direct evidence detailing the specific role of Bis(2-aminoethyl) hydrogen phosphate as a precursor in sphingomyelin biosynthesis is still emerging, its classification as a precursor for membrane phospholipids suggests its potential involvement. archbreastcancer.com Sphingomyelin is a critical component of cellular membranes, particularly the plasma membrane, and its synthesis is a key aspect of membrane biogenesis. The synthesis of sphingomyelin involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthases. mdpi.com

An analogous pathway exists for the synthesis of ceramide phosphoethanolamine (CPE), a sphingomyelin analog, where a phosphoethanolamine headgroup is transferred to ceramide. nih.govnih.gov Given that this compound is structurally similar to phosphoethanolamine, it is plausible that it could serve as a donor of the phosphoethanolamine moiety in the synthesis of CPE, thereby influencing the composition and dynamics of cellular membranes. The balance between sphingomyelin, CPE, and their precursor ceramide is crucial for membrane fluidity, raft formation, and signal transduction. nih.gov

Participation in Intracellular Signaling Networks

This compound has been shown to modulate various intracellular signaling pathways, primarily in the context of cancer cell biology. Its effects appear to be mediated through its influence on key protein kinases and phosphatases, as well as its potential interaction with second messenger systems.

Modulatory Effects on Kinase and Phosphatase Activities

Research has demonstrated that this compound can influence signaling pathways that are heavily regulated by protein kinases and phosphatases, such as the Akt and p53 pathways. In studies on breast cancer cells, treatment with 2-AEH2P has been associated with the modulation of key proteins in the apoptotic cascade. davidpublisher.comdavidpublisher.com

Specifically, 2-AEH2P has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax and Bad. davidpublisher.com Furthermore, it has been shown to increase the levels of activated caspases 3 and 8, which are critical executioners of apoptosis. davidpublisher.com The regulation of these proteins is intrinsically linked to the activity of upstream kinases such as Akt, which is a known regulator of Bcl-2 family members and is involved in cell survival signaling. youtube.com

The tumor suppressor protein p53, often referred to as "the guardian of the genome," is another key player in cellular stress responses and is regulated by a complex network of kinases. nih.govyoutube.com Studies have shown that 2-AEH2P treatment can lead to an increase in p53 expression, which in turn can trigger apoptosis. davidpublisher.com This suggests that this compound may directly or indirectly influence the kinases that phosphorylate and activate p53, or the phosphatases that deactivate it.

Involvement in Second Messenger Systems

While direct studies on the effect of this compound on the levels of common second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG) are limited, there is indirect evidence suggesting its involvement. Second messengers are crucial for amplifying and transducing extracellular signals into intracellular responses. davidpublisher.com

One key enzyme that is activated by the second messengers DAG and intracellular calcium is Protein Kinase C (PKC). wikipedia.org Some studies have indicated that the effects of 2-AEH2P may be mediated through PKC activation. nih.gov The activation of PKC can lead to a cascade of phosphorylation events that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org The generation of DAG itself is linked to phospholipid metabolism, specifically the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, or the synthesis of sphingomyelin from ceramide and PC, which also produces DAG. nih.govyoutube.com Given that this compound is a phospholipid analog, it may influence the availability of substrates for these reactions, thereby indirectly affecting DAG levels and subsequent PKC activation.

Contribution to Cellular Stress Responses and Adaptations

A significant body of research highlights the role of this compound in inducing cellular stress and promoting apoptosis, particularly in cancer cells. This compound has been shown to have antiproliferative and pro-apoptotic properties across various tumor cell lines. archbreastcancer.comdavidpublisher.comdavidpublisher.com

Treatment of cancer cells with 2-AEH2P leads to significant morphological changes, including cell rounding, loss of cytoplasmic expansions, and the formation of apoptotic bodies. davidpublisher.com It has been shown to induce cell cycle arrest and increase the amount of fragmented DNA, which are hallmarks of apoptosis. davidpublisher.com A key aspect of its mechanism of action appears to be the induction of mitochondrial stress. Laser confocal microscopy has revealed changes in the mitochondrial membrane and its distribution within the cell following treatment with 2-AEH2P. davidpublisher.com Furthermore, a reduction in the mitochondrial membrane potential has been observed, which is a critical event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c into the cytoplasm. nih.gov The release of cytochrome c, in turn, activates the caspase cascade, culminating in cell death. nih.gov

The cytotoxic effects of this compound have been quantified in various cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Human Breast Adenocarcinoma37.2 mM24 h davidpublisher.com
MCF-7Human Breast Adenocarcinoma25.8 mM48 h davidpublisher.com
MCF-7Human Breast Adenocarcinoma1.8 mM72 h davidpublisher.com
4T1Triple-Negative Breast Cancer17.4 mM24 h davidpublisher.com
4T1Triple-Negative Breast Cancer2.6 mM48 h davidpublisher.com
4T1Triple-Negative Breast Cancer0.8 mM72 h davidpublisher.com

The pro-apoptotic effects of this compound are further supported by its modulation of key apoptotic regulatory proteins, as detailed in the following table based on studies in MCF-7 cells.

Protein MarkerFunctionEffect of 2-AEH2P TreatmentReference
Bcl-2Anti-apoptoticDecreased davidpublisher.com
BaxPro-apoptoticIncreased davidpublisher.com
BadPro-apoptoticIncreased davidpublisher.com
Active Caspase 3Executioner of apoptosisIncreased davidpublisher.com
Active Caspase 8Initiator of extrinsic apoptosis pathwayIncreased davidpublisher.com
TNF-R1Receptor for TNF-α, can initiate apoptosisIncreased davidpublisher.com
p53Tumor suppressor, induces apoptosisIncreased davidpublisher.com
Cytochrome CReleased from mitochondria to trigger apoptosisIncreased davidpublisher.com

Role in Autophagy and Apoptosis Pathways

There is currently no available scientific information detailing the specific role of this compound in the molecular pathways of autophagy or apoptosis. Extensive searches of scientific databases and research publications did not yield any studies that have investigated the effects of this particular compound on these fundamental cellular processes.

Regulation of Oxidative Stress Responses

Similarly, information regarding the involvement of this compound in the regulation of oxidative stress responses is not present in the current body of scientific literature. Research into how this compound may influence cellular mechanisms for coping with oxidative damage, such as the activation of antioxidant enzymes or the modulation of signaling pathways sensitive to reactive oxygen species, has not been documented.

Mechanistic Investigations of Biomolecular Interactions

Interactions with Nucleic Acids and Their Functional SignificanceNo information is available regarding the interactions between Bis(2-aminoethyl) hydrogen phosphate (B84403) and nucleic acids.

Due to the lack of research findings, the generation of data tables and detailed discussions as per the instructions is not possible. Further empirical research is required to elucidate the biomolecular interactions of this specific compound.

Modulation of Enzyme Activities and Substrate Recognition

Detailed research findings on how Bis(2-aminoethyl) hydrogen phosphate affects enzyme kinetics and substrate binding are not available in the current body of scientific literature.

No data tables of kinetic parameters or inhibition constants for this compound could be compiled.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic properties and predicting the reactivity of molecules.

The protonation state of Bis(2-aminoethyl) hydrogen phosphate (B84403) is crucial for its function, as it determines the molecule's charge and its ability to participate in hydrogen bonding and electrostatic interactions. The molecule possesses multiple ionizable sites: two primary amino groups and a phosphate group. The pKa values of these groups dictate their protonation state at a given pH.

Computational methods can predict these pKa values with reasonable accuracy. For polyamines, the pKa values are influenced by the electrostatic repulsion between the positively charged ammonium (B1175870) groups. nih.govwikipedia.org Similarly, for phosphate groups, the pKa values for the first and second deprotonation are well-established. nih.gov For instance, the primary pKa of phosphate monoesters is around 2, while the secondary pKa is near 7. nih.gov

The protonation state of a molecule can be determined by comparing the pH of the environment to the pKa of the ionizable groups. utexas.edu At physiological pH (~7.4), the amino groups of Bis(2-aminoethyl) hydrogen phosphate, with predicted pKa values in the basic range, would be predominantly protonated (NH3+). The phosphate group, with a primary pKa around 2 and a secondary pKa around 7, would likely exist in a monoanionic state (HPO4-). Therefore, at physiological pH, this compound is expected to exist as a zwitterion.

Table 1: Predicted pKa Values and Protonation States of Functional Groups in this compound at Physiological pH (~7.4)

Functional GroupPredicted pKa RangePredominant Protonation State at pH 7.4
Primary Amino Group 19.0 - 10.5Protonated (NH3+)
Primary Amino Group 29.0 - 10.5Protonated (NH3+)
Phosphate Group (1st)~2Deprotonated
Phosphate Group (2nd)~7Partially Deprotonated (Exists as HPO4-)

Note: The predicted pKa values are based on general values for similar functional groups in related molecules.

Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound, such as hydrolysis of the phosphate ester bond. The hydrolysis of phosphate esters can proceed through different mechanistic pathways, including associative, dissociative, or concerted mechanisms. acs.orgrsc.orgrsc.org

Computational studies on the hydrolysis of simple phosphate diesters suggest that the reaction often proceeds through a concerted mechanism involving a single transition state. acs.org The nature of this transition state, whether it is more associative (bond formation to the nucleophile is more advanced than bond breaking of the leaving group) or dissociative (bond breaking is more advanced), can be determined by analyzing the geometry and energetics of the calculated transition state structure. acs.org While no specific studies on the hydrolysis of this compound were found, it is reasonable to infer that its hydrolysis would follow a similar concerted pathway. The presence of the amino groups could potentially influence the reaction by participating in intramolecular catalysis, a hypothesis that could be explored through further computational modeling.

Molecular Dynamics Simulations in Aqueous and Membrane Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

In an aqueous environment, this compound is a flexible molecule with multiple rotatable bonds. MD simulations can be used to explore its conformational landscape and identify the most stable conformations. Ab initio MD simulations of the phosphate ion in water have shown that the phosphate group strongly interacts with surrounding water molecules, influencing their structure and dynamics. nih.govresearchgate.net It is expected that the amino and phosphate groups of this compound would be well-solvated, forming numerous hydrogen bonds with water molecules.

The interaction of this compound with cell membranes is of significant biological interest. MD simulations of lipid bilayers containing phosphatidylethanolamine (B1630911), which has a structurally similar headgroup, have provided insights into these interactions. These studies reveal that the phosphoethanolamine headgroup is located at the lipid-water interface, with the phosphate group forming hydrogen bonds with water molecules and the ammonium group interacting with the phosphate groups of neighboring lipids. nih.gov

When considering the interaction of free this compound with a lipid bilayer, it is likely that the charged groups would anchor the molecule to the membrane surface. The phosphate group would interact favorably with the polar headgroups of the lipids and interfacial water, while the protonated amino groups could form electrostatic interactions with the negatively charged phosphate groups of the lipids. The ethyl chains would provide some hydrophobic character, potentially allowing for partial insertion into the upper region of the lipid bilayer.

Interactions with membrane proteins are crucial for many biological processes. While no specific MD simulations of this compound with a membrane protein have been reported, general principles of protein-lipid interactions suggest that the molecule could bind to specific sites on the protein surface. These binding events would be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects.

Computational Approaches for Ligand-Protein Interaction Prediction

Predicting how a small molecule like this compound interacts with a protein is a key aspect of computational drug design and functional annotation.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein's binding site. nih.gov In a typical docking study, the three-dimensional structure of the protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand, in this case, this compound, would be docked into the putative binding site of the target protein. A scoring function is then used to rank the different binding poses based on their predicted binding energy.

For this compound, potential protein targets could include enzymes involved in phosphate metabolism or signaling pathways. Docking studies could help identify key amino acid residues that are important for binding and provide a structural basis for its biological activity. For instance, studies on other phosphate-containing ligands have shown that positively charged residues like arginine and lysine (B10760008) often play a crucial role in coordinating the negatively charged phosphate group. frontiersin.org

Following docking, molecular dynamics simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.gov These simulations can provide a more detailed understanding of the dynamic interactions between the ligand and the protein.

Docking Studies with Known or Predicted Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential interactions with biological macromolecules, such as proteins and enzymes.

The process would begin with the generation of a three-dimensional structure of this compound using molecular modeling software. The selection of a target protein would be crucial and would likely be based on known biological activities of similar aminoalkyl phosphate compounds. For instance, given the structural similarity to endogenous phosphates, enzymes involved in phosphate metabolism could be considered as potential targets.

Once a target protein with a defined or predicted binding site is identified, the docking simulation is performed. The software systematically samples a large number of possible conformations and orientations of the this compound molecule within the binding pocket of the target. These poses are then scored based on a variety of factors, including intermolecular forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting docking scores provide an estimation of the binding affinity.

For this compound, the presence of primary amino groups and the phosphate moiety suggests the potential for significant hydrogen bonding and electrostatic interactions with amino acid residues in a binding pocket. Docking studies could precisely identify which residues are involved in these interactions and the geometry of the binding. This information is invaluable for understanding the molecular basis of its potential biological activity and for designing derivatives with enhanced binding affinity or selectivity. While specific docking studies on this compound are not yet prevalent in the literature, the methodology has been successfully applied to a wide range of organophosphate compounds to predict their interactions with biological targets. nih.gov

A hypothetical docking study of this compound with a kinase, for example, might reveal key interactions, as illustrated in the table below.

Interaction Type Functional Group on Ligand Potential Interacting Residue in Binding Site
Hydrogen Bond DonorAmino group (-NH2)Aspartate, Glutamate
Hydrogen Bond AcceptorPhosphate group (P=O)Lysine, Arginine
Electrostatic (Ionic)Phosphate group (negatively charged)Positively charged metal ions (e.g., Mg2+)

This detailed molecular-level understanding derived from docking studies can serve as a foundational step for further experimental validation and for the rational design of more potent and selective modulators.

Virtual Screening for Potential Ligands or Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, while it would more likely be considered as the starting point or fragment for library design, the principles of virtual screening are highly relevant for identifying molecules that could modulate its activity or interact with the same targets.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the biological target of interest. If a set of molecules with known activity towards a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This pharmacophore model can then be used to screen large compound databases to find other molecules that fit the model. For this compound, a pharmacophore could be generated based on its key chemical features to find other compounds that might mimic its interactions.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Large chemical libraries are then docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This method is particularly powerful as it does not require prior knowledge of active ligands.

The application of virtual screening to organophosphate-like compounds has been demonstrated in various studies, showcasing its utility in identifying novel bioactive molecules. nih.govrsc.org For instance, a virtual screening campaign could be designed to identify compounds that bind to the same target as this compound, potentially leading to the discovery of novel therapeutic agents or biological probes.

The general workflow for a virtual screening project involving a target for this compound would involve:

Target Selection and Preparation: Identifying and preparing the 3D structure of the protein of interest.

Compound Library Preparation: Curating and preparing a large database of chemical compounds for screening.

Docking or Pharmacophore Screening: Performing the computational screening of the library against the target or pharmacophore model.

Hit Selection and Refinement: Analyzing the results, selecting the most promising candidates ("hits"), and potentially performing more refined computational analyses.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For a series of derivatives of this compound, QSAR studies would be a powerful tool to understand how modifications to its chemical structure influence its biological activity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Preparation: A series of derivatives of this compound would need to be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would need to be measured experimentally.

Descriptor Calculation: For each derivative in the series, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as hydrophobicity (logP) and polarizability.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and external validation with a separate set of compounds not used in the model development.

A hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis.

Such a model would provide valuable insights into the structure-activity relationships. For example, it might reveal that increasing the hydrophobicity of a particular part of the molecule leads to a decrease in activity, while increasing the number of hydrogen bond donors enhances it. This knowledge can then be used to rationally design new derivatives with improved potency and selectivity. QSAR studies have been widely applied to various classes of compounds, including aminophosphonates, to guide the optimization of their biological activities. researchgate.netnih.gov

The table below illustrates the types of derivatives of this compound that could be included in a QSAR study and the corresponding descriptors that would be calculated.

Derivative Type Modification Key Descriptors to Calculate
N-Alkylated DerivativesAlkyl chains of varying length on the amino groupsLogP, Molecular Surface Area, Steric parameters
Aryl-Substituted DerivativesAromatic rings attached to the amino groupsAromaticity indices, Electronic descriptors (e.g., Hammett constants)
Phosphate Ester DerivativesEsterification of the phosphate groupPolar Surface Area, Dipole Moment, Charge distribution

By systematically exploring the chemical space around the this compound scaffold through QSAR, researchers can accelerate the discovery of new compounds with desired biological profiles.

In Vitro Systems and Experimental Research Paradigms

Liposome (B1194612) and Artificial Membrane Systems for Biophysical Studies

Liposomes are artificially prepared vesicles made of a lipid bilayer, which serve as a simple model of a cell membrane. nih.gov They are used to study the biophysical properties of membranes and their interactions with various molecules.

Membrane fluidity is a critical parameter that affects many cellular functions. Liposome systems are frequently used to study how external compounds alter this property. Techniques such as fluorescence polarization, using dyes that embed at different depths within the lipid bilayer, can measure changes in fluidity. nih.govnih.gov The complexity of the liposome's lipid composition can influence its interaction with external molecules. nih.gov For example, studies on odorants showed that liposomes made from complex lipid mixtures (like azolectin) exhibited varied changes in membrane fluidity in response to different molecules, a phenomenon not seen in simpler phosphatidylcholine-based liposomes. nih.govnih.gov Currently, there is a lack of specific research in the available literature detailing the effects of Bis(2-aminoethyl) hydrogen phosphate (B84403) on the fluidity and permeability of liposome or artificial membrane systems.

The study of membrane proteins often requires their removal from the complex native membrane and insertion into a simplified, controlled artificial environment, a process known as reconstitution. nih.gov Proteoliposomes, which are liposomes containing one or more proteins, are invaluable for this purpose. nih.gov The standard method involves solubilizing the purified membrane protein and the lipids with a detergent. google.com As the detergent is slowly removed, the components self-assemble, with the protein incorporating into the lipid bilayer. nih.gov This allows researchers to study the protein's function, such as transport or signaling, in isolation. nih.gov While this is a widely used paradigm, there is no specific information in the searched results indicating that Bis(2-aminoethyl) hydrogen phosphate is used as a component or facilitator in the reconstitution of membrane proteins into liposomes.

Microfluidic and High-Throughput Screening Platforms:No studies were found that utilize "this compound" in microfluidic or high-throughput screening platforms.

Generating content for these sections without specific supporting data would be scientifically inaccurate. Therefore, it is not possible to fulfill the request while maintaining the required standards of accuracy and strict adherence to the specified compound.

Enzymatic Pathways and Regulatory Mechanisms

Enzymes Directly Involved in Phosphorylethanolamine Metabolism

The synthesis and degradation of phosphorylethanolamine are controlled by specific enzymes that catalyze key steps in its metabolic pathway.

The initial step in the primary pathway for phosphatidylethanolamine (B1630911) synthesis is the phosphorylation of ethanolamine (B43304) to produce phosphorylethanolamine. This reaction is catalyzed by ethanolamine kinases (EKs). wikipedia.orgnih.gov These enzymes belong to the transferase family, specifically phosphotransferases that accept an alcohol group. wikipedia.org The reaction involves the transfer of a phosphate (B84403) group from ATP to ethanolamine, yielding ADP and O-phosphoethanolamine. wikipedia.org

In mammals, two genes encode for ethanolamine kinase isoforms. nih.gov The gene ETNK1 encodes for ethanolamine kinase 1, which is specific for ethanolamine and shows minimal activity towards choline. cancer.gov The CHKB gene encodes for a protein that has been identified as choline kinase beta but also exhibits high activity with ethanolamine, suggesting it may not be a significant contributor to in vivo phosphatidylcholine synthesis. wikipedia.org In the plant Arabidopsis, there are four isoforms of choline/ethanolamine kinases (CEKs). CEK1 and CEK2 show a preference for choline, CEK3 is specific for choline, and CEK4 is specific for ethanolamine. oup.com

Mutations in ETNK1 have been identified in certain hematological malignancies and result in decreased synthesis of phosphoethanolamine. nih.govtandfonline.com Overexpression of Drosophila ethanolamine kinase in NIH 3T3 cells has been shown to effectively phosphorylate ethanolamine and its methylated derivatives. nih.gov

Phosphorylethanolamine can be hydrolyzed to ethanolamine and inorganic phosphate by phosphatases. wikipedia.org One such enzyme is PHOSPHO1, a phosphatase with high specific activity towards phosphoethanolamine and phosphocholine (B91661). nih.gov PHOSPHO1 is a member of the haloacid dehalogenase superfamily of Mg²⁺-dependent hydrolases and exhibits optimal activity at a pH of approximately 6.7. nih.gov In the plant Arabidopsis, a phosphoethanolamine/phosphocholine phosphatase known as AtPECP1 has been identified. oup.com This enzyme is upregulated in response to phosphate starvation. oup.com

Another enzyme, O-phosphorylethanolamine phospho-lyase, has been purified from rabbit and rat liver and is involved in the metabolism of phosphorylethanolamine. researchgate.net In astrocytes, the enzyme ethanolamine phosphate phospholyase (Etnppl) plays a role in regulating lipid homeostasis. nih.gov

Table 1: Key Enzymes in Phosphorylethanolamine Metabolism

Enzyme Function Substrate(s) Product(s) Cellular Location
Ethanolamine Kinase (EK) Phosphorylation of ethanolamine Ethanolamine, ATP Phosphorylethanolamine, ADP Cytosol cancer.gov
PHOSPHO1 Dephosphorylation of phosphoethanolamine Phosphoethanolamine Ethanolamine, Phosphate ---
AtPECP1 Dephosphorylation of phosphoethanolamine Phosphoethanolamine Ethanolamine, Phosphate Cytoplasm oup.com
O-phosphorylethanolamine phospho-lyase Cleavage of phosphoethanolamine O-phosphorylethanolamine --- ---
Ethanolamine phosphate phospholyase (Etnppl) Catabolism of phosphoethanolamine Phosphoethanolamine --- ---

Regulation of Enzyme Expression and Activity

The enzymes involved in phosphorylethanolamine metabolism are subject to complex regulatory mechanisms that ensure the appropriate cellular levels of this crucial metabolite.

The expression of genes encoding enzymes for ethanolamine utilization is tightly regulated at the transcriptional level. In bacteria such as Enterococcus faecalis, the expression of ethanolamine utilization (eut) genes is controlled by a two-component regulatory system involving a sensor histidine kinase (EutW) and a response regulator (EutV). pnas.orgresearchgate.net Ethanolamine sensing by EutW leads to the phosphorylation of EutV, which then likely interacts with transcription termination signals to regulate gene expression. pnas.orgresearchgate.net In enterohemorrhagic Escherichia coli and Citrobacter rodentium, the transcription factor EutR senses ethanolamine and activates the expression of virulence genes. nih.govnih.gov

In plants, the expression of AtPECP1 is strongly induced by phosphate (Pi) starvation. oup.com This transcriptional response is reversible upon phosphate replenishment. oup.com

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and play a critical role in regulating enzyme activity. wikipedia.orgnews-medical.netnih.gov Phosphorylation is a common PTM that can activate or deactivate enzymes. news-medical.net For instance, the activity of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), a key regulatory enzyme in the CDP-ethanolamine pathway, is regulated by phosphorylation. researchgate.net Protein kinase C (PKC) has been shown to phosphorylate and increase the activity of Pcyt2α. researchgate.netnih.gov PTMs can also involve the addition of other chemical groups, such as methyl or acetyl groups, or even other proteins. news-medical.net

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which can either activate or inhibit the enzyme's activity. khanacademy.org In wheat, phosphoethanolamine N-methyltransferase (PEAMT) isoforms, which are involved in choline biosynthesis from phosphoethanolamine, are allosterically inhibited by phosphatidic acid. nih.gov

The enzymes of phosphorylethanolamine metabolism also have specific cofactor requirements. Ethanolamine kinase requires ATP as a phosphate donor. wikipedia.org The breakdown of ethanolamine in some bacteria requires adenosylcobalamin (AdoCbl) as a cofactor. pnas.orgresearchgate.net The regulation of ethanolamine catabolism in these organisms is sensitive to the presence of AdoCbl, often through mechanisms like riboswitches that control gene expression in response to AdoCbl levels. pnas.orgresearchgate.net Other enzymes in related pathways, such as CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), utilize CTP as a cofactor. nih.gov

Table 2: Regulatory Mechanisms of Phosphorylethanolamine Metabolic Enzymes

Regulatory Mechanism Description Example(s)
Transcriptional Control Regulation of gene expression. EutR transcription factor in bacteria nih.govnih.gov; Pi starvation-induced expression of AtPECP1 in plants. oup.com
Post-Translational Modification Covalent modification of proteins after synthesis. Phosphorylation of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) by Protein Kinase C. researchgate.net
Allosteric Regulation Binding of a regulator molecule to a site other than the active site. Inhibition of phosphoethanolamine N-methyltransferase (PEAMT) by phosphatidic acid. nih.gov
Cofactor Requirement Non-protein chemical compound required for an enzyme's activity. ATP for ethanolamine kinase wikipedia.org; Adenosylcobalamin for ethanolamine breakdown in some bacteria. pnas.orgresearchgate.net

Genetic Studies of Enzyme Deficiencies and Overexpression in Model Organisms

Genetic manipulation in model organisms has been instrumental in elucidating the physiological roles of enzymes involved in phosphorylethanolamine metabolism.

Studies involving the knockout of genes encoding these enzymes have revealed their importance. In mice, deletion of the Pcyt2 gene, which encodes the rate-limiting enzyme in the CDP-ethanolamine pathway, is embryonic lethal, highlighting the essentiality of this pathway. mdpi.com Mice with a single copy of the Pcyt2 gene develop metabolic syndrome-like symptoms, including obesity and insulin (B600854) resistance. mdpi.com Mutations in the CHKB gene, which encodes an ethanolamine kinase, can lead to mitochondrial deficiencies and muscular dystrophy. wikipedia.org In the plant Arabidopsis, knockout mutants of different choline/ethanolamine kinase isoforms (cek2-1 and cek3-1) exhibit defects in root growth. oup.com A partial loss-of-function allele of CEK4 results in abnormal development and altered chilling responses. frontiersin.org

Conversely, overexpression studies have also provided valuable insights. Overexpression of a protein phosphatase 2A (PP2A) in a mouse model of myocardial infarction led to increased adverse remodeling. nih.gov In NIH 3T3 cells, overexpression of Drosophila ethanolamine kinase resulted in decreased co-mitogenic effects of ethanolamines and promoted cell survival. nih.gov

In Caenorhabditis elegans, caffeine intake was shown to reduce the levels of phosphoethanolamine and was associated with mitochondrial dysfunction. researchgate.net Supplementation with phosphoethanolamine could partially rescue these effects. researchgate.net Studies in yeast have demonstrated that when the mitochondrial pathway for phosphatidylethanolamine synthesis is deficient, supplementing with ethanolamine can help to upregulate the CDP-ethanolamine pathway. frontiersin.org

Table 3: Summary of Genetic Studies in Model Organisms

Organism Gene/Enzyme Studied Genetic Modification Phenotype/Finding
Mouse CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) Knockout Embryonic lethal; heterozygous mice show metabolic syndrome symptoms. mdpi.com
Mouse Choline/Ethanolamine Kinase Beta (CHKB) Mutation Mitochondrial deficiencies, muscular dystrophy. wikipedia.org
Arabidopsis thaliana Choline/Ethanolamine Kinase (cek2, cek3) Knockout Defective root growth. oup.com
Arabidopsis thaliana Choline/Ethanolamine Kinase 4 (CEK4) Partial loss-of-function Abnormal development, altered chilling responses. frontiersin.org
Mouse Protein Phosphatase 2A (PP2A) Overexpression Increased adverse cardiac remodeling after myocardial infarction. nih.gov
NIH 3T3 Cells Drosophila Ethanolamine Kinase Overexpression Decreased co-mitogenic effects of ethanolamines, increased cell survival. nih.gov
Caenorhabditis elegans N/A Caffeine treatment Reduced phosphoethanolamine levels, mitochondrial dysfunction. researchgate.net
Saccharomyces cerevisiae Phosphatidylserine (B164497) decarboxylase 1 (psd1Δ) Knockout Decreased mitochondrial respiration; rescued by ethanolamine supplementation. frontiersin.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the enzymatic pathways, enzymatic mechanism of action, or transition state analysis for the chemical compound Bis(2-aminoethyl) hydrogen phosphate .

Extensive searches for this particular compound in relation to enzymatic processes, metabolism, or biotransformation have not yielded any relevant research findings. The information available is limited to its basic chemical properties and sources for purchase.

Therefore, the section on "," specifically subsection 8.4, "Enzymatic Mechanism of Action and Transition State Analysis," cannot be provided at this time due to the absence of published research on this topic.

Emerging Research Avenues and Future Directions

Development of Advanced Probes and Biosensors for In Situ Detection

There is currently no specific, publicly available research detailing the development or application of advanced probes or biosensors designed for the in situ detection of Bis(2-aminoethyl) hydrogen phosphate (B84403). While the development of novel biosensing technologies is a rapidly advancing field, research has not yet specifically focused on this compound for the creation of targeted detection methods.

Application in Targeted Delivery Systems Research

Investigations into the use of Bis(2-aminoethyl) hydrogen phosphate as a component or target in targeted drug delivery systems are not present in the current body of scientific literature. The design of sophisticated delivery mechanisms for therapeutic agents is a key area of pharmaceutical research, but this compound has not been identified as a molecule of interest in these studies.

Role in Microbiome-Host Metabolic Interplay

The intricate relationship between the microbiome and host metabolism is an area of intense scientific focus. However, specific studies elucidating the role of this compound in the metabolic interplay between microbial communities and their hosts are not available. Its potential production by or effect on the microbiome remains an open question.

Investigation of Environmental and Nutritional Influences on this compound Metabolism

Detailed research into how specific environmental factors or nutritional inputs influence the metabolism of this compound is not documented in accessible scientific reports. Understanding the metabolic pathways and regulatory mechanisms of this compound under different conditions is a potential area for future research.

Advanced Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of this compound using advanced multi-omics approaches, such as metabolomics and lipidomics, has not been the subject of published research. While these powerful techniques are used to gain comprehensive insights into complex biological systems, they have not yet been applied to the specific study of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-aminoethyl) hydrogen phosphate
Reactant of Route 2
Bis(2-aminoethyl) hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.